molecular formula C15H15F2N3O B15114377 5-fluoro-N-(2-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine

5-fluoro-N-(2-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B15114377
M. Wt: 291.30 g/mol
InChI Key: CMIYQEROGQEEPY-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluoro groups: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.

    Attachment of the oxan-4-yl group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorinated pyrimidine oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of antiviral or anticancer agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-phenylpyrimidine: Lacks the oxan-4-yl group.

    6-(oxan-4-yl)pyrimidin-4-amine: Lacks the fluoro groups.

Uniqueness

The presence of both fluoro groups and the oxan-4-yl group in 5-fluoro-N-(2-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles compared to similar compounds.

Properties

Molecular Formula

C15H15F2N3O

Molecular Weight

291.30 g/mol

IUPAC Name

5-fluoro-N-(2-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C15H15F2N3O/c16-11-3-1-2-4-12(11)20-15-13(17)14(18-9-19-15)10-5-7-21-8-6-10/h1-4,9-10H,5-8H2,(H,18,19,20)

InChI Key

CMIYQEROGQEEPY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C(=NC=N2)NC3=CC=CC=C3F)F

Origin of Product

United States

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